5-Tert-butyl-3-methyl-1,2-oxazole
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Overview
Description
5-Tert-butyl-3-methyl-1,2-oxazole is a heterocyclic organic compound with the molecular formula C8H13NO It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-methyl-1,2-oxazole can be achieved through several methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can yield 3,5-disubstituted isoxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of tert-butyl nitrite or isoamyl nitrite in a one-pot synthesis from substituted aldoximes and alkynes is an efficient method for industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like CuCl and AuCl3, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and specific catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
5-Tert-butyl-3-methyl-1,2-oxazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological systems and can act as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the activity of enzymes like FLT3, which plays a critical role in the development and progression of acute myeloid leukemia . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Tert-butyl-3-methyl-1,2-oxazole include other oxazole derivatives such as:
- 5-tert-butyl-3-ethyl-1,2-oxazole-4-carboxylate
- 5-sec-Butyl-3-methyl-1,2-oxazole-4-carboxylic acid
- 5-tert-butyl-3-methyl-1-phenyl-1,2,4-diazaphosphole
Uniqueness
What sets this compound apart from these similar compounds is its specific tert-butyl and methyl substitutions, which confer unique chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
5-tert-butyl-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-5-7(10-9-6)8(2,3)4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOBRDQSZTZETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495055 |
Source
|
Record name | 5-tert-Butyl-3-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41027-44-5 |
Source
|
Record name | 5-tert-Butyl-3-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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